(r)-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid
Description
(R)-3-Amino-3-(1-ethyl-1H-imidazol-5-yl)propanoic acid (CAS: 1567976-34-4) is a chiral β-amino acid derivative featuring a 1-ethyl-substituted imidazole ring at the β-position of the propanoic acid backbone. Its molecular weight is 183.21 g/mol, with a purity of 98% in commercially available forms . The ethyl group on the imidazole ring and the stereochemistry at the α-carbon distinguish it from related compounds.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-ethylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H13N3O2/c1-2-11-5-10-4-7(11)6(9)3-8(12)13/h4-6H,2-3,9H2,1H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
XLFFKLJZDZFTBD-ZCFIWIBFSA-N |
Isomeric SMILES |
CCN1C=NC=C1[C@@H](CC(=O)O)N |
Canonical SMILES |
CCN1C=NC=C1C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Amino Acid Formation: The final step involves the formation of the amino acid moiety, which can be achieved through the Strecker synthesis, involving the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can occur at the imidazole ring or the amino group, leading to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and as a ligand in coordination chemistry.
Biology
In biology, this compound is used in the study of enzyme mechanisms and as a probe for studying protein-ligand interactions. It is also used in the synthesis of biologically active molecules.
Medicine
In medicine, ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid is investigated for its potential therapeutic applications, including as an antimicrobial agent and as a precursor for the synthesis of pharmaceutical compounds.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The amino group can form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Stereoisomers: (S)-Enantiomer
The (S)-enantiomer (CAS: 1568184-02-0) shares identical molecular weight (183.21 g/mol) and purity (98%) but differs in stereochemical configuration. Enantiomeric distinctions often lead to divergent biological activities, such as binding affinity to chiral receptors or metabolic stability. For example, carnosine (CAS: 305-84-0), a related imidazole-containing dipeptide, exhibits enantiomer-dependent antioxidant and buffering roles in biological systems .
Imidazole-Tetrazole Hybrids
Compounds 9 and 11 () are imidazole derivatives with tetrazole moieties and propanoic acid chains. Key differences include:
- Compound 9 : Incorporates a chlorotrityl-protected tetrazole group (MW: 576.19), enhancing lipophilicity but reducing aqueous solubility compared to the target compound.
Aryl-Substituted Analogues
3-(2-Amino-4-aryl-1H-imidazol-5-yl)-3-arylpropanoic acids (e.g., 11b in ) feature aryl groups on both the imidazole and propanoic acid. In contrast, the target compound’s ethyl group and lack of aryl substituents likely improve solubility in aqueous environments, making it more suitable for biological assays .
Hydroxy-Substituted Derivative
2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid () replaces the amino group with a hydroxyl moiety. This alteration increases acidity (pKa ~3–4 for –COOH vs.
Comparative Data Table
*Calculated based on formula C14H14N6O2·CF3COOH.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
